molecular formula C21H24N2O4S B2517949 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide CAS No. 922010-87-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide

Cat. No. B2517949
CAS RN: 922010-87-5
M. Wt: 400.49
InChI Key: ACZNNYDTWIANMR-UHFFFAOYSA-N
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Description

The compound "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide" is a derivative of dibenzoxazepine, a bicyclic system consisting of a benzene ring fused to an oxazepine ring. This class of compounds is known for its pharmacological potential, particularly in the field of central nervous system disorders. The specific structure of the compound suggests it may have unique interactions with biological targets due to the presence of the cyclohexanesulfonamide moiety.

Synthesis Analysis

The synthesis of related dibenzoxazepine derivatives has been explored in the literature. For instance, the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen in the presence of NaHCO3 leads to the formation of N-benzoyl-1-iodo-1,2,3,4,4a,9a-hexahydrocarbazole. This compound can further undergo isomerization to form hexahydro[1,3]oxazolo[5,4,3-j,k]carbazol-10-ium iodide. Additionally, the interaction with molecular bromine or N-bromosuccinimide (NBS) results in the formation of dibenzoxazepine derivatives . These reactions highlight the potential synthetic pathways that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of dibenzoxazepine derivatives is characterized by the presence of a seven-membered oxazepine ring fused to a benzene ring. The substitution patterns on the dibenzoxazepine core, such as the ethyl group and the cyclohexanesulfonamide moiety in the target compound, are likely to influence its conformation and, consequently, its biological activity. The stereochemistry of the hexahydrocarbazole and oxazolocarbazolium derivatives synthesized in related studies provides insight into the three-dimensional arrangement of substituents, which is crucial for understanding the molecular interactions of the compound .

Chemical Reactions Analysis

Dibenzoxazepine derivatives can participate in various chemical reactions. The synthesis of these compounds often involves cyclocondensation reactions, as seen in the annulation studies where dibenzoxepinones are used as synthons for the formation of fused heterocycles . The reactivity of the dibenzoxazepine core can be further modified by the introduction of different functional groups, which can lead to the formation of novel heterocyclic structures through reactions with heterobinucleophiles .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related dibenzoxazepine derivatives can be inferred. These compounds typically exhibit solid-state properties and have defined melting points. Their solubility in organic solvents and water can vary depending on the substituents present on the dibenzoxazepine core. The presence of the cyclohexanesulfonamide group in the compound of interest may enhance its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Catalytic Enantioselective Reactions

  • Aza-Reformatsky Reaction : Utilized in the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process achieves high yields and enantioselectivities, using diaryl prolinol as the chiral ligand and Me2Zn as the zinc source (Munck et al., 2017).

  • Enantioselective Alkylation : Involves the enantioselective addition of Et2Zn to cyclic aldimines, producing chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities. This represents a pioneering example in this field (Munck et al., 2017).

  • Asymmetric Alkynylation : Achieved by combining chiral phosphoric acid and Ag(I) catalysts, this method allows the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. It's notable for its high enantiomeric excesses and versatile substrate compatibility (Ren et al., 2014).

  • Ru-Catalyzed Asymmetric Transfer Hydrogenation : This process achieves biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion and high enantioselectivity. It's significant for its use of water as an environmentally benign solvent (More & Bhanage, 2017).

Synthesis of Novel Compounds

  • Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones : An efficient method involving N-arylation reactions between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This process leads to the synthesis of various benzo-fused N-heterocycles (Zhang et al., 2015).

  • Construction of Heteropropellanes : Involving the synthesis of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, this method is notable for its potential in modifying drugs and creating novel materials with unique physical properties (Konstantinova et al., 2020).

Transformation and Metabolism Studies

  • Microbial Transformation : Examines the transformation of 8-chloro-10,11-dihydrodibenzob,foxazepine by various fungi, leading to the creation of new derivatives. This highlights the potential of microbial processes in generating novel compounds (Jiu et al., 1977).

  • In Vivo Metabolism Studies : Focuses on the metabolism of dibenz[b,f]-1,4-oxazepine, suggesting an arene oxide intermediate during conversion, as evidenced by the NIH shift (Harrison et al., 1978).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for this compound is not specified in the searched resources .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-2-23-18-10-6-7-11-20(18)27-19-13-12-15(14-17(19)21(23)24)22-28(25,26)16-8-4-3-5-9-16/h6-7,10-14,16,22H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZNNYDTWIANMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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